molecular formula C8H8N4 B1606666 quinoxaline-5,6-diamine CAS No. 57436-95-0

quinoxaline-5,6-diamine

Cat. No.: B1606666
CAS No.: 57436-95-0
M. Wt: 160.18 g/mol
InChI Key: WSXWWSVHGUNCAF-UHFFFAOYSA-N
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Description

quinoxaline-5,6-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4. It is a derivative of quinoxaline, characterized by the presence of two amino groups at the 5th and 6th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline-5,6-diamine typically involves the reduction of quinoxaline derivatives. One common method is the reduction of 5,6-dinitroquinoxaline using hydrazine hydrate in the presence of a palladium catalyst (Pd/C) in ethanol at elevated temperatures . The reaction conditions are as follows:

    Reagents: 5,6-dinitroquinoxaline, hydrazine hydrate, palladium on carbon (Pd/C)

    Solvent: Ethanol

    Temperature: 78°C

    Reaction Time: 1-2 hours

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and green chemistry principles. This approach minimizes waste and improves yield. The use of recyclable solvents and catalysts, as well as the implementation of energy-efficient processes, are key considerations in industrial production .

Chemical Reactions Analysis

Types of Reactions

quinoxaline-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-5,6-dione.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrazine hydrate (N2H4·H2O) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Quinoxaline-5,6-diamine and its derivatives exhibit a wide range of biological activities, making them valuable in pharmacology. Key applications include:

Antimicrobial Activity

Quinoxaline derivatives have shown effectiveness against various pathogens, including bacteria and fungi. Notably, compounds like echinomycin and levomycin have been identified as potent inhibitors of Gram-positive bacteria and have applications in treating infections caused by resistant strains .

Anticancer Properties

Research indicates that this compound derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that certain synthesized quinoxaline derivatives exhibited significant anticancer activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuropharmacological Effects

Recent studies have highlighted the neuroprotective effects of quinoxaline derivatives against neurodegenerative diseases. For instance, compounds derived from quinoxaline-2,3-dione showed promise in reversing muscle weakness and loss of locomotor activity in ethidium bromide-induced demyelination models in rats .

Antiviral Activity

Quinoxaline-based compounds have been explored for their antiviral properties. Functionalized polysubstituted quinoxalines have demonstrated potent activity against HIV-1 reverse transcriptase and other viral targets, indicating their potential role in developing new antiviral therapies .

Material Science Applications

This compound is also utilized in materials science, particularly in the development of photoinitiators and light-emitting devices.

Photoinitiators for Polymerization

Recent advancements have identified quinoxaline derivatives as effective photoinitiators for UV-centered and visible light polymerization processes. These materials are crucial for energy-efficient polymerization techniques using light-emitting diodes (LEDs), enhancing the efficiency of photopolymerization reactions .

Organic Electronics

Quinoxaline compounds are being investigated for their roles in organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties. Their ability to act as charge transport materials makes them suitable candidates for next-generation electronic devices .

Case Studies

The following table summarizes notable case studies that highlight the applications of this compound:

StudyApplicationFindings
AntimicrobialQuinoxaline derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential as antibiotic agents.
NeuropharmacologicalCompounds reversed neuromuscular disorders in animal models, indicating therapeutic potential for neurodegenerative diseases.
AntiviralS-2720 demonstrated potent inhibition of HIV-1 reverse transcriptase, showcasing its promise as an antiviral drug candidate.
Material ScienceQuinoxaline derivatives were effective as photoinitiators under LED light conditions, enhancing polymerization efficiency.

Mechanism of Action

The mechanism of action of quinoxaline-5,6-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of specific enzymes and interfere with cellular processes. For example, it has been shown to inhibit certain kinases and disrupt DNA synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the amino groups.

    2,3-Diaminoquinoxaline: Another derivative with amino groups at different positions.

    5,6-Dihydroquinoxaline: A reduced form of quinoxaline.

Uniqueness

quinoxaline-5,6-diamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .

Biological Activity

Quinoxaline-5,6-diamine is a significant compound within the quinoxaline family, known for its diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Overview of this compound

Quinoxaline derivatives have garnered attention in medicinal chemistry due to their extensive pharmacological profiles. This compound specifically has been studied for its potential as an anticancer agent and its efficacy against various pathogens.

Anticancer Activity

This compound has demonstrated notable anticancer properties across multiple studies. A systematic evaluation of quinoxaline derivatives revealed that modifications in their structure significantly impact their activity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituents : Unsubstituted aromatic rings enhance activity compared to other substituents. Electron-withdrawing groups like Cl increase potency over electron-donating groups like CH₃.
  • Linker Types : The presence of specific linkers (e.g., aliphatic or N-linkers) influences the compound's effectiveness. For instance, an aliphatic linker at the third position from the quinoxaline nucleus tends to decrease activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Notes
1MCF-74.4Moderate activity
2HCT1163.0High potency
3A54946.6Moderate activity
4HepG230.17Effective ASK1 inhibitor

Antiviral Properties

Research has also highlighted the antiviral potential of this compound derivatives. Some compounds exhibit substantial inhibitory effects against viruses such as cytomegalovirus (CMV) and coxsackievirus B5 (CBV5).

Table 2: Antiviral Activity of Quinoxaline Derivatives

CompoundVirusIC50 (nM)Mechanism of Action
9HCMV620Inhibits viral polymerase
10HCMV4Potent antiviral activity
11CBV50.09Targets early viral entry processes

The presence of specific functional groups, such as morpholinomethyl side chains, has been linked to enhanced enzymatic and antiviral activity .

Antibacterial and Antifungal Activity

This compound also exhibits broad-spectrum antibacterial and antifungal activities. Studies have reported effective inhibition against various bacterial strains, including resistant strains.

Table 3: Antibacterial Activity of Quinoxaline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Anticancer Evaluation : In a study involving multiple cancer cell lines, quinoxaline derivatives were tested for growth inhibition. Notably, one derivative showed an IC50 value of 2.5 µM against Ty-82 cells, indicating strong anticancer potential .
  • Antiviral Mechanism Exploration : A compound was identified that inhibits CBV5 by targeting the hydrophobic pocket on the viral capsid protein VP1, effectively blocking viral entry into host cells .
  • Safety Profile Assessment : The safety of quinoxaline derivatives was evaluated in normal human liver cells (LO2), revealing that certain compounds maintained a high cell survival rate (>80%) even at elevated concentrations .

Properties

IUPAC Name

quinoxaline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXWWSVHGUNCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357161
Record name 5,6-QUINOXALINEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57436-95-0
Record name 5,6-QUINOXALINEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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